REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=2[N+:15]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCOC(C)=O>[CH:1]1([NH:7][C:8]2[C:9]([NH2:15])=[CH:10][CH:11]=[C:12]([F:14])[CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen gas
|
Type
|
ADDITION
|
Details
|
10% Pd/C (0.24 g) was added
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC=1C(=CC=C(C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |